molecular formula C25H27N3O4S2 B2365658 N-(2,3-dihydro-1H-inden-5-yl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide CAS No. 1251625-71-4

N-(2,3-dihydro-1H-inden-5-yl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide

Cat. No.: B2365658
CAS No.: 1251625-71-4
M. Wt: 497.63
InChI Key: TZSLSMZXIFMRRW-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-5-yl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a useful research compound. Its molecular formula is C25H27N3O4S2 and its molecular weight is 497.63. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Potential Applications

The compound N-(2,3-dihydro-1H-inden-5-yl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide, while specific data directly related to this compound's applications in scientific research are not available, can be understood through the lens of research on similar compounds. These related compounds showcase a range of scientific applications, particularly in the synthesis of novel molecules with potential pharmacological activities.

  • Analogs with Anti-inflammatory and Analgesic Activities : A study by Abu‐Hashem et al. (2020) discusses the synthesis of novel compounds derived from visnaginone and khellinone, showcasing potential anti-inflammatory and analgesic agents. This indicates a methodology for creating derivatives with specific biological activities, which could be applicable to the synthesis and study of this compound derivatives for similar purposes (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Catalysis in Organic Synthesis : Research on l-Piperazine-2-carboxylic acid derived N-formamides by Wang et al. (2006) exemplifies the use of piperazine derivatives as catalysts for enantioselective synthesis. The high enantioselectivity and yields achieved in their study suggest the potential for exploring the chemical structure of interest in catalytic applications, particularly in the synthesis of enantioselective compounds (Wang, Cheng, Wu, Wei, & Sun, 2006).

  • 5-HT7 Receptor Antagonists : Yoon et al. (2008) prepared derivatives evaluated as 5-HT(7) receptor antagonists, indicating the utility of similar structural motifs in developing compounds targeting serotonin receptors. This suggests that derivatives of this compound could be explored for their affinity to serotonin receptors, potentially contributing to the development of new therapeutic agents (Yoon, Yoo, Kim, Pae, Rhim, Park, Kong, & Park Choo, 2008).

  • Crystal Structure and Computational Analysis : Kumara et al. (2017) conducted crystal structure studies, Hirshfeld surface analysis, and DFT calculations on novel piperazine derivatives. Their work provides a framework for analyzing the crystal structure and electronic properties of similar compounds, including this compound, to better understand their reactivity and potential binding interactions (Kumara, Harish, Shivalingegowda, Tandon, Mohana, & Lokanath, 2017).

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4S2/c1-32-22-7-3-6-21(17-22)27-11-13-28(14-12-27)34(30,31)23-10-15-33-24(23)25(29)26-20-9-8-18-4-2-5-19(18)16-20/h3,6-10,15-17H,2,4-5,11-14H2,1H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSLSMZXIFMRRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NC4=CC5=C(CCC5)C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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